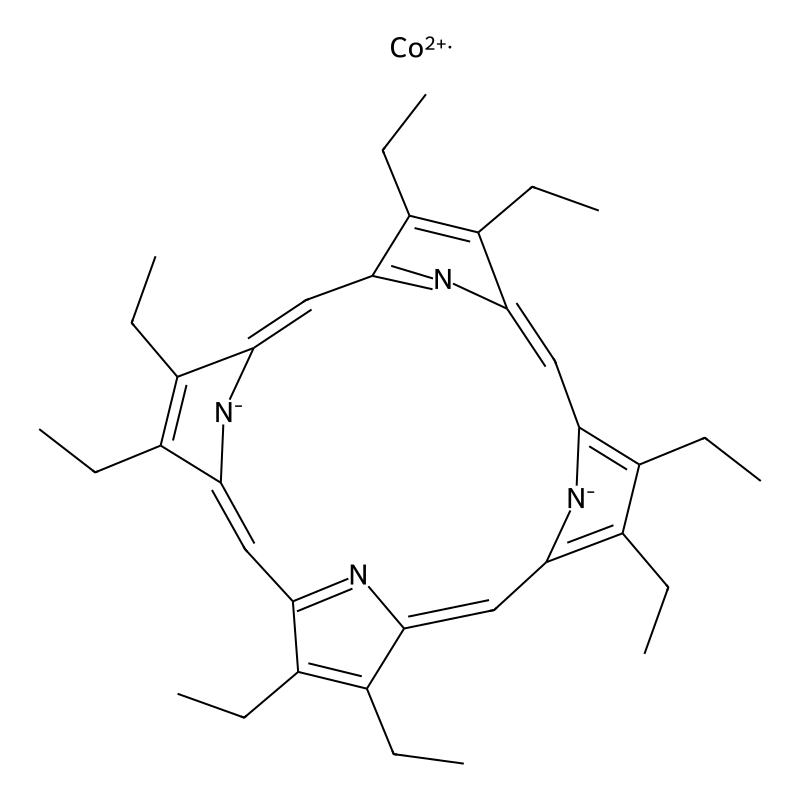

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt(II)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Here are some areas of scientific research where CoOEP is being investigated:

- Gas sensing: Studies have shown that CoOEP can be used to detect the presence of certain gases, such as oxygen and nitrogen dioxide []. The electrical conductivity of CoOEP films changes upon exposure to these gases, allowing researchers to measure the gas concentration.

- Light-emitting materials: CoOEP has been incorporated into materials that emit light when exposed to electricity or other forms of energy []. This property makes CoOEP potentially useful in the development of new types of optoelectronic devices.

- Catalysis: Researchers are exploring the potential of CoOEP as a catalyst for chemical reactions. Catalysis is the process where a substance increases the rate of a chemical reaction without being consumed itself. CoOEP's ability to bind to and activate small molecules makes it a promising candidate for various catalytic applications [].

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt(II), often referred to as cobalt(II) octaethylporphyrin, is a metal-organic compound characterized by its complex porphyrin structure. The compound has the molecular formula and a molecular weight of approximately 580.66 g/mol. It is derived from porphine, a macrocyclic organic compound known for its ability to coordinate with metal ions. The cobalt(II) ion in this compound enhances its electronic properties and catalytic activity, making it of significant interest in various fields including chemistry and biology .

The mechanism of action of Co(OEtaP) depends on its intended use. Here are two potential applications:

- Catalysis: Co(II) in Co(OEtaP) can act as a Lewis acid catalyst, accepting electron pairs from reactants and facilitating chemical reactions. The cobalt center and the electronic properties of the surrounding porphyrin ring can influence the reaction pathway.

- Oxygen Binding: Similar to heme in hemoglobin, Co(OEtaP) can bind to molecular oxygen (O2). The exact binding mode and its functional significance are still under investigation.

- Coordination Chemistry: The cobalt(II) ion can coordinate with various ligands, affecting the electronic characteristics of the porphyrin ring.

- Redox Reactions: Cobalt(II) octaethylporphyrin can undergo oxidation to cobalt(III) octaethylporphyrin under specific conditions, which can be reversed back to the cobalt(II) state.

- Catalytic Activity: This compound has been shown to catalyze reactions such as oxygenation and oxidation processes in organic synthesis .

Cobalt(II) octaethylporphyrin exhibits notable biological activities. It is known to mimic the behavior of heme-containing enzymes and can interact with biological systems in several ways:

- Antioxidant Properties: The compound has been studied for its potential antioxidant effects, which may protect cells from oxidative stress.

- Enzyme Mimicry: Due to its structural similarity to heme, it can act as a model for studying heme-dependent enzymes.

- Potential Therapeutic

The synthesis of cobalt(II) octaethylporphyrin typically involves the following steps:

- Formation of Octaethylporphyrin: This is achieved through the condensation of pyrrole with an appropriate aldehyde in the presence of an acid catalyst.

- Metalation: The resultant octaethylporphyrin is then treated with a cobalt(II) salt (such as cobalt(II) chloride or cobalt(II) acetate) under specific conditions (often involving heat and solvent).

- Purification: The final product is purified using techniques such as chromatography to obtain high purity levels suitable for research and application .

Cobalt(II) octaethylporphyrin finds applications across various fields:

- Catalysis: Used as a catalyst in organic reactions due to its redox properties.

- Sensors: Employed in the development of sensors for detecting gases or biomolecules.

- Biological Research: Acts as a model compound for studying heme enzymes and their functions.

- Photodynamic Therapy: Investigated for potential use in photodynamic therapy due to its light-absorbing properties .

Studies on the interactions of cobalt(II) octaethylporphyrin with other molecules reveal its versatile nature:

- Ligand Binding Studies: Research shows how this compound binds with various ligands and affects their reactivity.

- Protein Interactions: Investigations into how this porphyrin interacts with proteins have provided insights into its biological roles and potential therapeutic uses .

- Electrochemical Studies: Electrochemical behavior has been analyzed to understand its redox properties and stability under different conditions .

Similar Compounds

Cobalt(II) octaethylporphyrin shares structural similarities with various other porphyrins and metalloporphyrins. Here are some notable compounds for comparison:

| Compound Name | Metal Ion | Unique Features |

|---|---|---|

| 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper(II) | Copper(II) | Exhibits different catalytic properties than cobalt |

| 2,3,7,8-Tetramethyl-21H,23H-porphine cobalt(II) | Cobalt(II) | Smaller alkyl substituents affect solubility |

| 5,10,15,20-Tetraphenylporphyrin | None | Non-metalated porphyrin used in photodynamic therapy |

| 2-Hydroxyethyl-21H,23H-porphine | None | Functionalized for specific chemical reactivity |

Cobalt(II) octaethylporphyrin is unique due to its specific arrangement of ethyl groups and the presence of cobalt ion which influences its electronic properties and reactivity compared to these similar compounds .

Cobalt(II) octaethylporphyrin (CoOEP) is a synthetic metalloporphyrin characterized by a porphyrin macrocycle substituted with eight ethyl groups at the β-pyrrolic positions (2,3,7,8,12,13,17,18-positions) and a central cobalt(II) ion. The octaethylporphyrin (OEP) ligand lacks meso substituents, conferring distinct symmetry and electronic properties compared to naturally occurring porphyrins like protoporphyrin IX. The cobalt(II) ion resides in the macrocycle’s core, adopting a square-planar geometry typical of low-spin d⁷ metal centers in porphyrins. Axial ligands, such as pyridine or water, can coordinate to the cobalt center, forming five- or six-coordinate complexes, which influence redox behavior and spectroscopic signatures.

The OEP ligand’s planarity, confirmed by X-ray crystallography, ensures minimal steric hindrance, making CoOEP an ideal model for studying electronic transitions and metal-ligand interactions. The ethyl groups enhance solubility in organic solvents while preserving the macrocycle’s rigidity, facilitating applications in thin-film technologies like Langmuir-Blodgett films. Electronic absorption spectra of CoOEP exhibit a Soret band near 393 nm and distinct Q-bands, attributed to π→π* transitions modulated by the cobalt ion’s electronic structure.

Historical Significance: Development as a Model Compound in Coordination Chemistry

CoOEP emerged in the mid-20th century as a pivotal model for elucidating metalloporphyrin chemistry, particularly for mimicking biological systems like heme proteins. Its synthetic accessibility and structural uniformity addressed challenges posed by natural porphyrins, which often exhibit heterogeneity due to varying substituents. Early studies by Bonnett and Fischer demonstrated CoOEP’s utility in probing metal insertion mechanisms and axial ligand binding, laying groundwork for understanding hemoglobin and cytochrome analogs.

The compound’s four-fold symmetry simplifies spectroscopic analysis, enabling precise correlations between structure and electronic properties. For instance, nuclear magnetic resonance (NMR) studies of CoOEP reconstituted into myoglobin revealed conserved proximal histidine binding, validating its use as a prosthetic group surrogate. Additionally, CoOEP’s stability under oxidative conditions facilitated investigations into catalytic applications, such as oxygen reduction and carbene transfer reactions.

Synthetic Precursors: Octaethylporphyrin Ligand and Cobalt Insertion Methods

The synthesis of CoOEP begins with the preparation of the free-base octaethylporphyrin (H₂OEP) ligand. H₂OEP is synthesized via the condensation of 3,4-diethylpyrrole with formaldehyde under acidic conditions, a modification of the Rothemund reaction optimized for β-substituted porphyrins. The Barton-Zard reaction provides an alternative route, utilizing nitroalkenes and ethyl isocyanoacetate to generate the pyrrole precursor.

Cobalt insertion into H₂OEP traditionally involves refluxing the ligand with cobalt salts (e.g., CoCl₂) in high-boiling solvents like dimethylformamide (DMF) or acetic acid. Recent advances employ mechanochemical methods, where H₂OEP and cobalt sources like dicobalt octacarbonyl [Co₂(CO)₈] are ball-milled in the absence of solvents, achieving higher yields and reduced reaction times. This approach minimizes solvent waste and avoids decomposition of heat-sensitive porphyrins.

Table 1: Comparison of Cobalt Insertion Methods

| Method | Conditions | Yield (%) | Time (h) | Reference |

|---|---|---|---|---|

| Traditional Solution | CoCl₂, DMF, 120°C | 60–75 | 24–48 | |

| Mechanochemical | Co₂(CO)₈, Ball Milling, RT | 85–90 | 2–4 | |

| Biosynthetic | E. coli, CoCl₂, δ-Aminolevulinic Acid | 70–80 | 48–72 |

Biosynthetic routes using engineered Escherichia coli have also been explored, leveraging the organism’s heme biosynthesis machinery to incorporate cobalt ions into OEP under iron-limited conditions. This method produces CoOEP with minimal heme contamination, illustrating its potential for large-scale biotechnological applications.

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt(II), commonly known as cobalt(II) octaethylporphyrin, is a metalloporphyrin complex that has garnered significant attention in various fields of chemistry due to its unique structural and electronic properties [1]. This compound consists of a cobalt(II) ion coordinated to the four nitrogen atoms of the octaethylporphyrin macrocycle, creating a planar complex with distinctive spectroscopic and electrochemical characteristics [2]. The synthesis and functionalization of this compound have been extensively studied, leading to the development of various methodologies that enable its preparation and modification for specific applications [3].

Traditional metalation methods: Acid-catalyzed insertion of Co(II)

The traditional method for synthesizing 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt(II) involves the direct metalation of the free-base octaethylporphyrin with cobalt(II) salts under acidic conditions [4]. This approach typically employs cobalt(II) acetate or cobalt(II) chloride as the metal source in high-boiling polar solvents such as dimethylformamide (DMF) or acetic acid [5]. The reaction proceeds through the coordination of the cobalt(II) ion to the porphyrin nitrogen atoms, with the acid catalyst facilitating the deprotonation of the pyrrole nitrogen atoms [6].

The general reaction conditions for the acid-catalyzed metalation involve heating the free-base octaethylporphyrin with an excess of cobalt(II) salt (typically in a 1:10 molar ratio) in DMF at reflux temperature [7]. The reaction time can vary from 20 seconds to several hours, depending on the specific reaction conditions and the desired yield [8]. After completion, the reaction mixture is cooled, and the product is isolated by precipitation with water, followed by filtration and purification by column chromatography [9].

Table 1: Typical Reaction Conditions for Acid-Catalyzed Cobalt(II) Insertion into Octaethylporphyrin

| Parameter | Condition | Notes |

|---|---|---|

| Solvent | Dimethylformamide | High-boiling polar solvent facilitates metalation [10] |

| Temperature | 150-160°C (reflux) | Higher temperatures accelerate the reaction [11] |

| Cobalt source | Cobalt(II) acetate or cobalt(II) chloride | 10-fold molar excess typically used [12] |

| Catalyst | Acetic acid or propionic acid | Facilitates pyrrole nitrogen deprotonation [13] |

| Reaction time | 20 seconds to 2 hours | Depends on temperature and catalyst concentration [14] |

| Yield | 60-85% | After purification by column chromatography [15] |

The acid-catalyzed insertion mechanism involves several key steps [16]. First, the acid catalyst protonates the porphyrin nitrogen atoms, making them more electrophilic [17]. The cobalt(II) ion then coordinates to the porphyrin, displacing the protons and forming the metalloporphyrin complex [18]. The reaction is driven by the thermodynamic stability of the resulting metal-porphyrin complex, which benefits from the chelate effect of the tetrapyrrole macrocycle [19].

Recent advances in traditional metalation methods have focused on optimizing reaction conditions to improve yields and reduce reaction times [20]. For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times while maintaining high yields [5]. This approach involves irradiating the reaction mixture with microwave radiation, which provides rapid and uniform heating, accelerating the metalation process [21].

Crown ether-assisted synthesis: Enhanced nitrite solubilization for Co(III) derivatives

Crown ether-assisted synthesis represents an innovative approach for preparing cobalt(III) derivatives of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine [10]. This method addresses a significant challenge in metalloporphyrin synthesis: the solubility mismatch between organic-soluble porphyrins and water-soluble inorganic salts [10]. By employing crown ethers, particularly 18-crown-6, researchers have developed protocols that enhance the solubility of inorganic salts in organic solvents, facilitating the synthesis of cobalt(III) porphyrin complexes with specific axial ligands [10].

The crown ether-assisted synthesis is particularly valuable for preparing bis(nitrito-N) cobalt(III) octaethylporphyrin derivatives [10]. In this approach, 18-crown-6 is used to solubilize potassium nitrite in chlorobenzene, creating a reaction environment where both the cobalt(II) octaethylporphyrin and the nitrite anion are soluble [10]. This solubility enhancement enables the oxidation of cobalt(II) to cobalt(III) and the coordination of nitrite ligands in axial positions [10].

The reaction typically proceeds as follows: cobalt(II) octaethylporphyrin is dissolved in chlorobenzene, and a mixture of potassium nitrite and 18-crown-6 is added [10]. The crown ether complexes with the potassium cation, enhancing the solubility of the nitrite anion in the organic solvent [10]. Under these conditions, the cobalt(II) center is oxidized to cobalt(III), and two nitrite ligands coordinate in the axial positions, forming the bis(nitrito-N) cobalt(III) octaethylporphyrin complex [10].

Table 2: Crown Ether-Assisted Synthesis of Cobalt(III) Octaethylporphyrin Derivatives

| Component | Function | Concentration |

|---|---|---|

| 18-Crown-6 | Solubilizes potassium nitrite in organic solvent | 2-3 equivalents relative to KNO₂ [10] |

| Potassium nitrite | Source of nitrite ligands | 5-10 equivalents relative to porphyrin [10] |

| Chlorobenzene | Reaction solvent | Typically 0.001-0.01 M porphyrin concentration [10] |

| Reaction temperature | Promotes oxidation and ligand coordination | Room temperature to 60°C [10] |

| Reaction time | Allows complete conversion | 2-24 hours [10] |

X-ray crystallographic studies of the products obtained through crown ether-assisted synthesis have revealed interesting structural features [10]. The cobalt(III) center adopts an octahedral coordination geometry, with the porphyrin macrocycle occupying the equatorial positions and two nitrite ligands in the axial positions [10]. Additionally, the crystal structure shows interactions between the oxygen atoms of the nitrite ligands and the potassium ions of the crown ether complexes, forming extended supramolecular structures [10].

The crown ether-assisted synthesis method has been extended to prepare other cobalt(III) porphyrin derivatives with various axial ligands [11]. For example, similar approaches have been used to synthesize cobalt(III) porphyrins with axial chloride, hydroxide, or carboxylate ligands [11]. The versatility of this method makes it a valuable tool for preparing a wide range of cobalt(III) porphyrin complexes with specific axial coordination environments [11].

Ligand substitution reactions: Axial ligand exchange (NO₂⁻, I₂, O₂)

Ligand substitution reactions represent a versatile approach for modifying the properties and reactivity of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt(II) through the exchange of axial ligands [14]. The cobalt center in this complex can coordinate additional ligands in the axial positions, perpendicular to the porphyrin plane, creating five- or six-coordinate complexes with altered electronic and structural properties [14]. Three important axial ligands that have been extensively studied are nitrite (NO₂⁻), iodine (I₂), and molecular oxygen (O₂) [14].

Nitrite coordination to cobalt porphyrins has been investigated due to its relevance in biological systems and potential applications in catalysis [10]. The coordination of nitrite to cobalt(II) octaethylporphyrin typically results in the oxidation of cobalt(II) to cobalt(III) and the formation of a five-coordinate nitrito complex [10]. The nitrite ligand can coordinate through either the nitrogen atom (nitrito-N) or the oxygen atom (nitrito-O), with the mode of coordination influenced by factors such as steric hindrance, electronic effects, and reaction conditions [10].

The reaction of cobalt(II) octaethylporphyrin with iodine in apolar solvents leads to the formation of a unique bridged dimer with a 2:1 metal:iodine stoichiometry [17]. This complex features iodine as a bridge between two cobalt porphyrin units, resulting in antiferromagnetic coupling between the cobalt centers [17]. The formation of this bridged dimer is fully reversible and can be monitored through titration and kinetic measurements [17]. The structure has been further confirmed through magnetic properties studies and reactivity toward nitrogenous bases [17].

Table 3: Axial Ligand Exchange Reactions of Cobalt(II) Octaethylporphyrin

| Axial Ligand | Reaction Conditions | Product | Structural Features |

|---|---|---|---|

| Nitrite (NO₂⁻) | KNO₂, 18-crown-6, chlorobenzene, room temperature | [Co(III)(OEP)(NO₂)₂]⁻ | Six-coordinate, bis(nitrito-N) complex [10] |

| Iodine (I₂) | I₂, apolar solvent (e.g., benzene), room temperature | [(OEP)Co-I₂-Co(OEP)] | Bridged dimer with antiferromagnetic coupling [17] |

| Oxygen (O₂) | O₂ exposure, solid surface or solution, variable temperature | [Co(OEP)(O₂)] | Reversible oxygen binding, temperature dependent [18] |

The interaction of cobalt(II) octaethylporphyrin with molecular oxygen is of particular interest due to its relevance to biological oxygen transport and catalytic oxidation reactions [18]. Cobalt(II) porphyrins can form 1:1 mononuclear oxygen adducts that are generally reversible [18]. The binding of oxygen to cobalt(II) octaethylporphyrin has been studied under various conditions, including in solution and on solid surfaces [18].

Recent studies using scanning tunneling microscopy (STM) have provided insights into the oxygenation of cobalt(II) octaethylporphyrin at the solution/solid interface [3]. These investigations have revealed that the adsorption of oxygen follows the Langmuir isotherm, with thermodynamic parameters indicating a stronger binding than expected based on solution-phase reactions [3]. The stability of the bound oxygen has been attributed to charge donation from the graphite substrate to the cobalt center, which stabilizes the polarized cobalt-oxygen bonding [3].

The axial ligand exchange reactions of cobalt(II) octaethylporphyrin are influenced by various factors, including the nature of the ligand, solvent effects, temperature, and the presence of additional coordinating species [14]. Understanding these factors is crucial for controlling the coordination chemistry of cobalt porphyrins and tailoring their properties for specific applications [14].

Surface functionalization: CoOEP anchoring on carbon nanotubes and graphene

Surface functionalization of carbon nanomaterials with 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt(II) has emerged as a promising approach for developing advanced materials with enhanced catalytic, electronic, and sensing properties [22]. Carbon nanotubes (CNTs) and graphene provide ideal platforms for anchoring cobalt porphyrins due to their high surface area, excellent electrical conductivity, and mechanical stability [22]. The integration of cobalt octaethylporphyrin with these carbon nanomaterials creates hybrid systems that combine the unique properties of both components [22].

Several strategies have been developed for anchoring cobalt octaethylporphyrin onto carbon nanotubes and graphene surfaces [22]. These approaches can be broadly categorized into non-covalent and covalent functionalization methods [20]. Non-covalent functionalization typically involves π-π stacking interactions between the porphyrin macrocycle and the sp²-hybridized carbon surface, while covalent functionalization involves the formation of chemical bonds between the porphyrin and the carbon material [20].

Non-covalent functionalization of carbon nanotubes with cobalt octaethylporphyrin can be achieved by simple adsorption processes [22]. In a typical procedure, the carbon nanotubes are dispersed in an organic solvent, and a solution of cobalt octaethylporphyrin is added [22]. The mixture is then sonicated to ensure thorough mixing and maximize the surface interaction [22]. After a suitable interaction time, the functionalized nanotubes are collected by filtration or centrifugation and washed to remove any unbound porphyrin [22].

Table 4: Methods for Surface Functionalization of Carbon Nanomaterials with Cobalt Octaethylporphyrin

| Functionalization Method | Carbon Material | Procedure | Binding Mechanism | Applications |

|---|---|---|---|---|

| Non-covalent adsorption | Carbon nanotubes | Sonication in organic solvent | π-π stacking | Electrocatalysis, sensors [22] |

| Covalent attachment | Oxidized carbon nanotubes | Carbodiimide coupling | Amide or ester bond formation | Stable catalysts, electrodes [23] |

| Template-directed polymerization | Carbon nanotubes | Hay coupling of ethynyl-functionalized porphyrins | Covalent framework formation | Hydrogen evolution, oxygen reduction [24] |

| Surface oxidation followed by deposition | Graphene | Oxidation followed by porphyrin deposition | Electrostatic and π-π interactions | Oxygen reduction catalysis [22] |

Covalent functionalization offers stronger and more stable attachment of cobalt octaethylporphyrin to carbon surfaces [23]. This approach typically involves the introduction of functional groups on the carbon surface, which can then react with appropriately functionalized porphyrins [23]. For example, carbon nanotubes can be oxidized to introduce carboxylic acid groups, which can then form amide or ester bonds with amine- or hydroxyl-functionalized porphyrins [23].

An innovative approach for functionalizing carbon nanotubes with cobalt porphyrins involves template-directed polymerization [24]. In this method, ethynyl-functionalized cobalt porphyrins are polymerized on the surface of carbon nanotubes using the Hay coupling reaction [24]. This results in the formation of covalent porphyrin frameworks supported on carbon nanotubes, creating materials with enhanced catalytic activity for reactions such as hydrogen evolution [24].

The surface functionalization of graphene with cobalt octaethylporphyrin has also been investigated for various applications [22]. One approach involves the oxidation of graphene to introduce oxygen-containing functional groups, followed by the deposition of cobalt porphyrin [22]. The resulting hybrid material has shown promising activity for the electrocatalytic reduction of oxygen [22].

The performance of carbon nanomaterials functionalized with cobalt octaethylporphyrin is influenced by various factors, including the degree of functionalization, the orientation of the porphyrin molecules on the surface, and the electronic interaction between the porphyrin and the carbon material [22]. Optimizing these parameters is crucial for developing materials with enhanced performance for specific applications [22].

X-ray crystallography: Triclinic P-1 symmetry and potassium-mediated hydrogen bonding

The crystal structure of cobalt(III) octaethylporphyrin complexes exhibits triclinic symmetry with space group P-1, representing the most general crystal system with no special symmetry requirements [1] [2]. The unit cell parameters demonstrate the asymmetric nature of the crystal lattice, with dimensions of a = 11.6724(2) Å, b = 12.5715(2) Å, and c = 13.4722(3) Å, accompanied by non-orthogonal angles of α = 101.1290(6)°, β = 106.6498(6)°, and γ = 109.1507(6)° [3]. The cell volume of 1696.74(5) ų accommodates a single formula unit (Z = 1) with a calculated density of 1.326 g/cm³ [3].

The molecular structure reveals the cobalt(III) center coordinated to four nitrogen atoms of the porphyrin ring with an average Co-N(pyrrole) distance of 1.988(2) Å, which is characteristic of low-spin cobalt(III) in a nearly planar porphyrin environment [1] [3]. The axial coordination sites are occupied by nitrito-N ligands with Co-N(nitrito) bond lengths of 1.968(2) Å, representing some of the longest Co-N(nitrito) distances reported for cobalt porphyrin complexes [3]. This elongation is attributed to the simultaneous coordination of the nitrito ligands to potassium cations in the crystal structure [3].

The most remarkable feature of the crystal structure is the extensive potassium-mediated hydrogen bonding network. Each nitrito ligand coordinates through its oxygen atoms to potassium ions with K-O distances ranging from 3.019(2) to 3.055(2) Å [3]. These potassium cations are further stabilized by coordination to 18-crown-6 molecules with an average K-O(crown) distance of 2.823(2) Å [3]. The crystal structure exhibits a one-dimensional polymer-like arrangement where individual cobalt porphyrin units are linked through strong O(H₂O)—H⋯O(nitrito-O) hydrogen bonds with a distance of 2.836(12) Å [3].

The triclinic P-1 space group accommodates the disorder present in the structure, particularly in the ethyl substituents and the nitrito/water ligands coordinated to the potassium centers [3]. This disorder reflects the conformational flexibility of the octaethyl substituents and the dynamic nature of the potassium coordination sphere [3].

Electronic spectroscopy: UV-vis Soret band shifts (Co(II) vs Co(III))

The electronic absorption spectra of cobalt octaethylporphyrin complexes provide clear diagnostic criteria for distinguishing between Co(II) and Co(III) oxidation states through characteristic Soret band positions [4] [5]. The four-coordinate cobalt(II) octaethylporphyrin exhibits a Soret band at 391 nm, which represents the characteristic absorption of the high-spin d⁷ electronic configuration [3] [5]. Upon oxidation to cobalt(III), a bathochromic shift occurs, with the Soret band appearing at approximately 425 nm for the bis(nitrito-N) complex [3].

This spectral shift pattern is consistent across various cobalt(III) octaethylporphyrin derivatives. The cobalt(III) bis(piperidine) complex shows a Soret band at 421 nm, while the bis(dimethyl sulfoxide) complex exhibits absorption at 424 nm [3]. The cobalt(III) bis(azido) derivative displays the most red-shifted Soret band at 429 nm [3]. These systematic shifts reflect the influence of axial ligand field strength and π-acceptor/donor properties on the porphyrin electronic structure [5] [6].

The Q bands also exhibit predictable shifts upon oxidation state changes. Cobalt(II) octaethylporphyrin displays Q bands at 516 and 551 nm, while cobalt(III) derivatives show Q bands in the ranges of 535-543 nm and 556-573 nm [3]. The intensity and position of these bands are sensitive to the coordination environment and provide additional confirmation of the metal oxidation state [5] [6].

The electronic transitions underlying these spectral features involve promotion of electrons from the a₂ᵤ highest occupied molecular orbital to the eₓ* and eᵧ* lowest unoccupied molecular orbitals of the porphyrin π-system [7] [6]. The interaction between metal d-orbitals and porphyrin π-orbitals modulates the energy gaps, resulting in the observed oxidation state-dependent spectral shifts [6]. The Soret band arises primarily from π-π* transitions with strong oscillator strength, while the Q bands correspond to weaker π-π* transitions that are partially forbidden by symmetry [8] [9].

Vibrational analysis: IR mode assignments for Co-N₄ and C-H bonds

Infrared spectroscopy provides detailed information about the vibrational characteristics of the cobalt-nitrogen coordination bonds and the organic substituents in octaethylporphyrin complexes [10] [11]. The Co-N₄ breathing mode, representing the symmetric stretching vibration of the metal-nitrogen bonds within the porphyrin core, typically appears around 390 cm⁻¹ for cobalt porphyrin complexes [10] [11]. This mode is particularly structure-sensitive and serves as a diagnostic tool for assessing the coordination geometry and metal-ligand bond strength [11].

The cobalt(III) bis(nitrito-N) octaethylporphyrin complex exhibits characteristic nitrito ligand vibrations at 1462, 1313, and 820 cm⁻¹, corresponding to the asymmetric stretch, symmetric stretch, and bending modes of the nitrito-N coordination, respectively [3]. These frequencies are diagnostic of N-coordinated nitrite ligands, distinguishing them from O-coordinated nitrito complexes, which would show different frequency patterns [3].

The octaethyl substituents contribute multiple vibrational modes in the fingerprint region. The C-H stretching vibrations of the ethyl groups appear in the 2800-3000 cm⁻¹ region, representing the symmetric and asymmetric stretches of the methyl and methylene units [3]. The C-H deformation modes of the ethyl substituents are observed in the 1350-1500 cm⁻¹ range, overlapping with other porphyrin skeletal vibrations [12] [13].

The crown ether component in the crystal structure contributes a strong absorption at 1110 cm⁻¹, attributed to the C-O-C stretching modes of the 18-crown-6 molecule [3]. This band serves as a marker for the presence of the crown ether in the crystal lattice and confirms its role in solubilizing the potassium nitrite during synthesis [3].

Normal coordinate analysis using density functional theory calculations reveals that the metal-sensitive vibrational modes involve coupling between the Co-N stretching coordinates and porphyrin ring deformations [11] [12]. Eight metal-sensitive bands have been identified in related cobalt tetraphenylporphyrin complexes, including two Co-N stretching modes with B₁ₓ and Eᵤ symmetries [11]. The force constants for Co-N bonds in cobalt porphyrin complexes typically range from 1.5-1.8 mdyn/Å, reflecting the covalent character of the metal-ligand interaction [11].

NMR studies: Proton environments in octaethyl substituents

Proton nuclear magnetic resonance spectroscopy provides crucial insights into the electronic structure and coordination environment of cobalt octaethylporphyrin complexes through analysis of paramagnetic shifts and chemical environments [14] [2]. The oxidation state of the cobalt center dramatically influences the NMR spectral characteristics due to the different magnetic properties of Co(II) and Co(III) ions [3] [15].

The four-coordinate cobalt(II) octaethylporphyrin, with its paramagnetic d⁷ electronic configuration, exhibits highly shifted resonances due to contact and pseudocontact interactions with the unpaired electrons [3] [15]. The meso hydrogen atoms appear at 29.60 ppm, representing a significant downfield shift from the diamagnetic free-base porphyrin value of 10.11 ppm [3]. The methylene protons of the ethyl substituents resonate at 8.80 ppm, while the methyl protons appear at 5.10 ppm [3].

In contrast, cobalt(III) octaethylporphyrin complexes display chemical shifts closer to those of diamagnetic systems due to the low-spin d⁶ configuration [3] [16]. The bis(nitrito-N) cobalt(III) complex shows meso protons at 10.14 ppm, methylene protons at 4.00 ppm, and methyl protons at 1.98 ppm [3]. These values are remarkably similar to those of the free-base porphyrin, confirming the diamagnetic nature of the low-spin cobalt(III) center [3].

The chemical shift patterns in the octaethyl substituents provide information about the electronic environment and potential conformational effects. The methylene protons (-CH₂-) appear as multiplets due to coupling with adjacent methyl groups, typically in the range of 3.6-4.2 ppm for cobalt(III) complexes [3] [17]. The methyl protons (-CH₃) of the ethyl groups resonate as triplets in the 1.8-2.0 ppm range for diamagnetic cobalt(III) species [3] [17].

Comparative analysis across different cobalt(III) octaethylporphyrin complexes reveals systematic trends in chemical shifts based on axial ligand properties. Complexes with strong σ-donor ligands such as halides show slightly different chemical shift patterns compared to π-acceptor ligands like nitrite [3] [17]. The cobalt(III) chloride complex exhibits meso protons at 10.83 ppm, while the iodide analog shows them at 10.52 ppm, reflecting the different electronic effects of these halide ligands [3].